molecular formula C22H25BrN4O4S B2401206 [1-(3-Bromofenil)-3-oxo-3-[4-[(E)-2-feniletenil]sulfonilpiperazin-1-il]propil]urea CAS No. 1090811-58-7

[1-(3-Bromofenil)-3-oxo-3-[4-[(E)-2-feniletenil]sulfonilpiperazin-1-il]propil]urea

Número de catálogo: B2401206
Número CAS: 1090811-58-7
Peso molecular: 521.43
Clave InChI: BPDCMOMMVPRDEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea is a useful research compound. Its molecular formula is C22H25BrN4O4S and its molecular weight is 521.43. The purity is usually 95%.
BenchChem offers high-quality [1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

    Protodesboronación Catalítica

    Agentes Antiinflamatorios

    Farmacocinética y Propiedades Antiarrítmicas

    Radiosíntesis para Imágenes PET

    Química Sintética y Síntesis Total

    Evaluación Biológica y Estudios QSAR

Actividad Biológica

[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea is a synthetic compound with potential pharmacological applications. Its molecular formula is C22H25BrN4O4S, and it has garnered interest due to its structural features that suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The compound exhibits a complex structure characterized by a bromophenyl group, a sulfonamide moiety, and a piperazine ring, which are known to influence its biological interactions. The molecular weight of the compound is approximately 521.43 g/mol, and it typically has a purity of around 95% in research applications.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related compounds have demonstrated COX-2 inhibitory activity with percentages reaching up to 47.1% at specific concentrations . The potential mechanism of action may involve the modulation of inflammatory pathways, making it a candidate for further investigation as an anti-inflammatory agent.

2. Anticancer Potential

The sulfonamide derivatives have been studied for their anticancer properties, particularly in targeting various cancer cell lines. The presence of the phenylethenyl group may enhance the compound's ability to interact with biological targets involved in tumor growth and proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, warranting further exploration into their mechanisms and efficacy against specific cancer types.

3. Pharmacokinetics

Understanding the pharmacokinetic profile of [1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea is crucial for evaluating its therapeutic potential. Initial assessments suggest favorable absorption characteristics; however, detailed studies are required to elucidate its metabolism and excretion pathways.

Case Studies

Several studies have evaluated the biological activities of compounds structurally similar to [1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea:

StudyCompoundActivityResult
4-(E)-2-{3-(4-methoxyphenyl)-4-oxo...COX-2 Inhibition47.1% at 20 μM
Various sulfonamide derivativesAnticancer ActivityInduced apoptosis in multiple cell lines

These findings highlight the compound's potential as a lead structure for developing new therapeutic agents targeting inflammation and cancer.

Propiedades

IUPAC Name

[1-(3-bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O4S/c23-19-8-4-7-18(15-19)20(25-22(24)29)16-21(28)26-10-12-27(13-11-26)32(30,31)14-9-17-5-2-1-3-6-17/h1-9,14-15,20H,10-13,16H2,(H3,24,25,29)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDCMOMMVPRDEH-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC(C2=CC(=CC=C2)Br)NC(=O)N)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CC(C2=CC(=CC=C2)Br)NC(=O)N)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.